molecular formula C17H19NO3 B12128065 Benzoic acid, 2-[(4-phenoxybutyl)amino]- CAS No. 937659-59-1

Benzoic acid, 2-[(4-phenoxybutyl)amino]-

Cat. No.: B12128065
CAS No.: 937659-59-1
M. Wt: 285.34 g/mol
InChI Key: PDIBQOYNRBIHCG-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(4-phenoxybutyl)amino]- is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core with a 2-[(4-phenoxybutyl)amino] substituent. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(4-phenoxybutyl)amino]- typically involves the reaction of benzoic acid with 4-phenoxybutylamine under specific conditions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of benzoic acid and the amine group of 4-phenoxybutylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of benzoic acid, 2-[(4-phenoxybutyl)amino]- may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(4-phenoxybutyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 2-[(4-phenoxybutyl)amino]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(4-phenoxybutyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[(4-phenoxybutyl)amino]- is unique due to its specific substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

937659-59-1

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-(4-phenoxybutylamino)benzoic acid

InChI

InChI=1S/C17H19NO3/c19-17(20)15-10-4-5-11-16(15)18-12-6-7-13-21-14-8-2-1-3-9-14/h1-5,8-11,18H,6-7,12-13H2,(H,19,20)

InChI Key

PDIBQOYNRBIHCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCNC2=CC=CC=C2C(=O)O

Origin of Product

United States

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